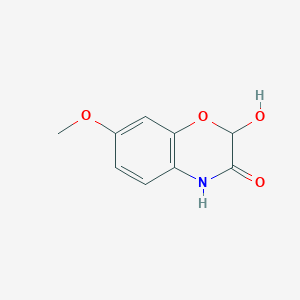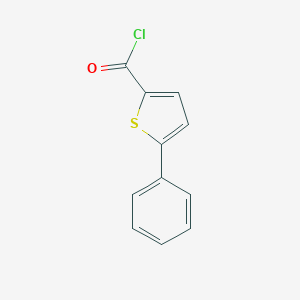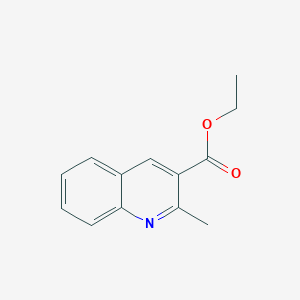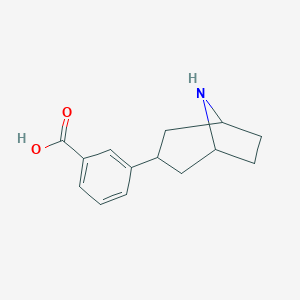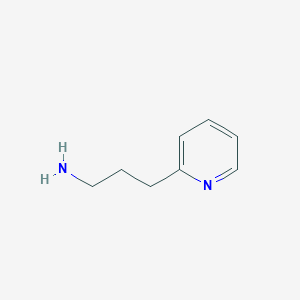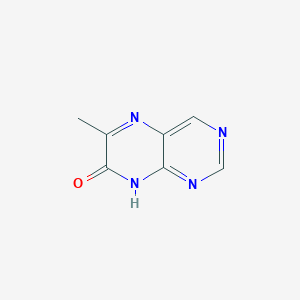
3-Chloro-4-nitropyridine N-oxide
概要
説明
3-Chloro-4-nitropyridine N-oxide is a halogenated heterocyclic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is a crystalline solid that can appear colorless or pale yellow . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-nitropyridine N-oxide can be synthesized through several methods, including:
Oxidation of Pyridine Derivatives: One common method involves the oxidation of 3-chloro-4-nitropyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH).
Cycloaddition Reactions: Another method involves cycloaddition reactions where pyridine derivatives undergo cycloaddition with nitroso compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Chloro-4-nitropyridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH).
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Chloro-4-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-nitropyridine N-oxide has several scientific research applications, including:
作用機序
The mechanism of action of 3-Chloro-4-nitropyridine N-oxide involves its strong oxidizing properties. It can interact with various molecular targets, including nucleophiles and reducing agents, leading to the formation of new chemical bonds and the modification of existing ones . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-Chloro-2-methyl-1-propene
- 4-Chloro-2,6-dimethyl-3-nitropyridine
- 2-Chloro-4-nitropyridine
- 2-Methyl-4-nitropyridine N-oxide
Uniqueness
3-Chloro-4-nitropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both a chlorine atom and a nitro group on the pyridine ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
3-chloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLTDWOVIYXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344830 | |
| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76439-45-7 | |
| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

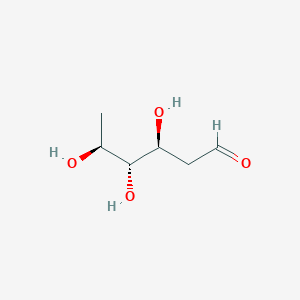
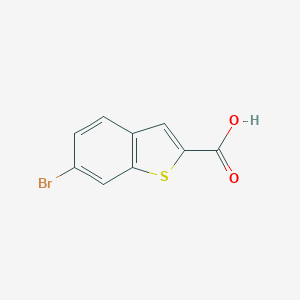
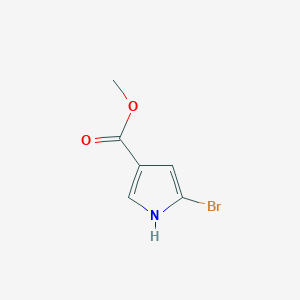

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
